molecular formula C7H7ClS B096861 5-Chloro-2-methylthiophenol CAS No. 18858-06-5

5-Chloro-2-methylthiophenol

Cat. No.: B096861
CAS No.: 18858-06-5
M. Wt: 158.65 g/mol
InChI Key: CKUHTPJQIPSKFS-UHFFFAOYSA-N
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Description

5-Chloro-2-methylthiophenol: is an organic compound with the molecular formula C7H7ClS . It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the fifth position and a methyl group at the second position. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylthiophenol typically involves the chlorination of 2-methylbenzenethiol. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position.

    Chlorination of 2-Methylbenzenethiol:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylthiophenol undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide (H2O2), Sodium hypochlorite (NaOCl)

      Conditions: Mild to moderate temperatures

      Products: Sulfoxides and sulfones

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions

      Products: Corresponding thiols

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, alcohols)

      Conditions: Room temperature to moderate heating

      Products: Substituted benzenethiol derivatives

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces the corresponding thiol.

Scientific Research Applications

5-Chloro-2-methylthiophenol has several applications in scientific research, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
    • Utilized in drug discovery and development processes.
  • Industry

    • Applied in the production of specialty chemicals and materials.
    • Used as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylthiophenol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Molecular Targets and Pathways

    Nucleophilic Substitution: The thiol group (-SH) in this compound can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones, or reduced to yield the corresponding thiol, affecting its biological activity and interactions.

Comparison with Similar Compounds

5-Chloro-2-methylthiophenol can be compared with other similar compounds, such as:

  • 2-Chlorobenzenethiol

    • Similar structure but lacks the methyl group at the second position.
    • Different reactivity and applications due to the absence of the methyl substituent.
  • 4-Chloro-2-methylbenzenethiol

    • Chlorine atom is positioned at the fourth position instead of the fifth.
    • Variations in chemical properties and reactivity due to the different substitution pattern.
  • 2-Methylbenzenethiol

    • Lacks the chlorine substituent.
    • Different chemical behavior and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHTPJQIPSKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293489
Record name 5-chloro-2-methylbenzenethiol
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Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18858-06-5
Record name 5-Chloro-2-methylbenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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